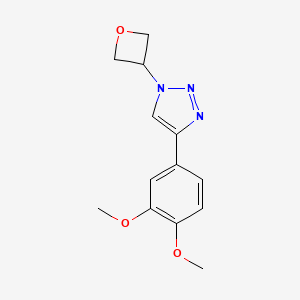
4-(3,4-Dimethoxyphenyl)-1-(oxetan-3-yl)triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethoxyphenyl)-1-(oxetan-3-yl)triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-1-(oxetan-3-yl)triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne. The reaction is usually catalyzed by copper(I) ions under mild conditions.
Introduction of the Oxetane Ring: The oxetane ring can be introduced through a cyclization reaction involving a suitable precursor, such as a halohydrin or an epoxide.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dimethoxyphenyl)-1-(oxetan-3-yl)triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential pharmacological properties.
Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1-(oxetan-3-yl)triazole involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and oxetane moiety may contribute to its binding affinity and selectivity for certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,4-Dimethoxyphenyl)-1-(oxetan-3-yl)imidazole: Similar structure but with an imidazole ring instead of a triazole ring.
4-(3,4-Dimethoxyphenyl)-1-(oxetan-3-yl)pyrazole: Similar structure but with a pyrazole ring instead of a triazole ring.
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-(oxetan-3-yl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-17-12-4-3-9(5-13(12)18-2)11-6-16(15-14-11)10-7-19-8-10/h3-6,10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPMYCAXMKMHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN(N=N2)C3COC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]ethyl]methanesulfonamide](/img/structure/B7416768.png)
![2-[[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]triazol-1-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7416771.png)
![2-[(4-Cyclobutyltriazol-1-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7416777.png)
![4-Methyl-1-[(2-prop-2-enylindazol-6-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B7416781.png)
![[1-[(1R)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]methanol](/img/structure/B7416793.png)
![3-[[1-(3-Fluorophenyl)triazol-4-yl]methyl]-1,1-dimethylurea](/img/structure/B7416797.png)
![N-[2-[1-(2,3-difluorophenyl)triazol-4-yl]ethyl]methanesulfonamide](/img/structure/B7416820.png)
![2-[2-(Dimethylamino)ethyl]-5-hydroxyphthalazin-1-one](/img/structure/B7416821.png)
![N-[2-[1-(2,3-difluorophenyl)triazol-4-yl]ethyl]acetamide](/img/structure/B7416832.png)
![2,6-bis[(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]pyrimidine-4-carboxamide](/img/structure/B7416834.png)
![7-Methoxy-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]quinoline](/img/structure/B7416842.png)
![N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-hydroxyoxan-4-yl)acetamide](/img/structure/B7416858.png)
![N-[[1-[(2,4-difluorophenyl)methyl]triazol-4-yl]methyl]-N-methylacetamide](/img/structure/B7416861.png)
![5-Bromo-2-[[4-(difluoromethyl)-4-hydroxypiperidin-1-yl]methyl]pyridin-3-ol](/img/structure/B7416863.png)
